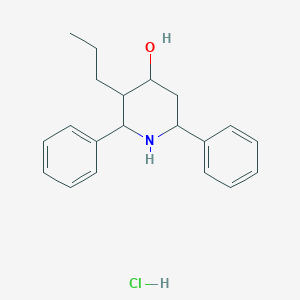![molecular formula C17H20FNO B4892525 (4-fluorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B4892525.png)
(4-fluorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-fluorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine, also known as 4-FMA, is a synthetic compound that belongs to the amphetamine class of drugs. It is a potent stimulant that has been used for scientific research purposes.
作用机制
The mechanism of action of (4-fluorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin in the brain. This leads to an increase in the concentration of these neurotransmitters in the synapses, which enhances their effects on the central nervous system.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (4-fluorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine include increased heart rate, blood pressure, and body temperature. It also leads to increased wakefulness, alertness, and focus. However, prolonged use of (4-fluorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine can lead to tolerance, dependence, and addiction.
实验室实验的优点和局限性
The advantages of using (4-fluorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine in lab experiments include its potency and selectivity for the central nervous system. However, its potential for abuse and addiction makes it difficult to use in studies involving human subjects.
未来方向
Future research on (4-fluorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine could focus on its potential as a treatment for obesity and its effects on the cardiovascular system. Additionally, further studies could be conducted to investigate its potential as a treatment for attention deficit hyperactivity disorder (ADHD). Furthermore, studies could be conducted to explore the long-term effects of (4-fluorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine on the central nervous system and its potential for abuse and addiction.
Conclusion:
In conclusion, (4-fluorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine is a synthetic compound that has been used for scientific research purposes. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. While (4-fluorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has potential as a research tool, its potential for abuse and addiction must be taken into consideration.
合成方法
The synthesis of (4-fluorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine involves the reaction of 4-fluorobenzaldehyde and 2-(4-methoxyphenyl)-1-methylethylamine in the presence of a reducing agent such as sodium borohydride. The reaction takes place in anhydrous ethanol and is carried out under reflux conditions. The resulting product is purified using column chromatography to obtain pure (4-fluorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine.
科学研究应用
(4-fluorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been used in scientific research to study its effects on the central nervous system. It has been found to increase the release of dopamine, norepinephrine, and serotonin in the brain, which leads to increased alertness, focus, and euphoria. Additionally, (4-fluorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine has been used to study its effects on the cardiovascular system and its potential as a treatment for obesity.
属性
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FNO/c1-13(11-14-5-9-17(20-2)10-6-14)19-12-15-3-7-16(18)8-4-15/h3-10,13,19H,11-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTGCLWDVGADXKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC)NCC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-fluorophenyl)methyl]-1-(4-methoxyphenyl)propan-2-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 4-[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4892444.png)

![N-[2-(4-chlorophenoxy)ethyl]-2-nitro-5-(1-piperazinyl)aniline](/img/structure/B4892457.png)


![N-ethyl-N',N'-dimethyl-N-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-1,2-ethanediamine](/img/structure/B4892485.png)
![1,1'-[(4,6-dipropoxy-1,3-phenylene)di-1,3-pentadiyne-1,5-diyl]dipiperidine dihydrochloride](/img/structure/B4892492.png)
![2-[(6-amino-3,5-dicyano-2-pyridinyl)thio]-N-(3,4-difluorophenyl)acetamide](/img/structure/B4892493.png)
![N-[2-(4-chlorophenyl)-1-(1-piperidinylcarbonyl)vinyl]-4-methoxybenzamide](/img/structure/B4892496.png)
![N-(2-methoxyethyl)-3-{1-[3-(methylthio)propyl]-4-piperidinyl}propanamide](/img/structure/B4892504.png)

![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~,N~1~-diethylglycinamide](/img/structure/B4892516.png)
![3-allyl-5-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4892531.png)
